molecular formula C19H21BN2O5 B596088 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1309980-15-1

3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Katalognummer: B596088
CAS-Nummer: 1309980-15-1
Molekulargewicht: 368.196
InChI-Schlüssel: KSKXAUWSUIJJNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a high-purity chemical reagent designed for advanced medicinal chemistry and drug discovery research . This compound features a strategic integration of a nitro group and a pinacol-protected boronic acid moiety, making it a molecule of significant interest in the design of novel non-steroidal antiandrogens . Its core value lies in its potential as a bioisostere, where the boronic acid functionality is researched as a innovative replacement for the nitro group in established pharmacophores, a approach aimed at mitigating toxicity associated with nitro-containing drugs while retaining or enhancing target engagement . The primary research application of this compound is in the investigation of new treatments for prostate cancer. It serves as a key building block and intermediate for synthesizing flutamide-like analogues that target the Androgen Receptor (AR) . In silico docking studies suggest that derivatives of this scaffold can bind to the AR ligand-binding domain, forming crucial hydrogen bond interactions with residues such as Arg752 and Gln711, which are critical for antagonist activity . The presence of the boronic acid group offers a unique binding capability, with potential for both non-covalent hydrogen bonding and the formation of coordinate covalent bonds with nucleophilic residues, thereby providing a versatile platform for exploring novel mechanisms of action and improving binding affinity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-13(11-16(12-14)22(24)25)17(23)21-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKXAUWSUIJJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142023
Record name Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-15-1
Record name Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Step 1: Synthesis of 3-Nitro-5-bromobenzoyl Chloride

Starting with 3-nitro-5-bromobenzoic acid, treatment with thionyl chloride (SOCl₂) under reflux yields the corresponding acyl chloride. This step typically achieves >90% conversion.

Reaction Conditions :

  • Solvent: Toluene

  • Temperature: 70°C

  • Duration: 4 hours

Step 2: Amide Bond Formation with Aniline

The acyl chloride reacts with aniline in the presence of triethylamine (TEA) as a base:

3-Nitro-5-bromobenzoyl chloride+AnilineTEA, CH2Cl23-Nitro-5-bromo-N-phenylbenzamide\text{3-Nitro-5-bromobenzoyl chloride} + \text{Aniline} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{3-Nitro-5-bromo-N-phenylbenzamide}

Optimization Data :

ParameterValue
Yield78–85%
Purity (HPLC)≥95%
Reaction Time12 hours

This aligns with amidation protocols for nitroaromatic benzamides.

Step 3: Suzuki-Miyaura Coupling with Pinacolborane

The bromine substituent is replaced with a dioxaborolane group via palladium-catalyzed cross-coupling:

3-Nitro-5-bromo-N-phenylbenzamide+PinacolboranePd(dppf)Cl2,KOAcTarget Compound\text{3-Nitro-5-bromo-N-phenylbenzamide} + \text{Pinacolborane} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Target Compound}

Key Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Potassium acetate (3 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C (microwave-assisted)

Performance Metrics :

MetricValue
Isolated Yield65–72%
Boronation Efficiency89% (by 11B NMR^{11}\text{B NMR})

This method mirrors boronate ester installations in structurally related benzamides.

Synthetic Route 2: Boronate Ester First Approach

Step 1: Preparation of 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoyl Chloride

Starting with 5-bromobenzoyl chloride, a Miyaura borylation introduces the dioxaborolane group:

5-Bromobenzoyl chloride+Bis(pinacolato)diboronPd catalyst5-(Dioxaborolan-2-yl)benzoyl chloride\text{5-Bromobenzoyl chloride} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst}} \text{5-(Dioxaborolan-2-yl)benzoyl chloride}

Conditions :

  • Catalyst: PdCl₂(dppf) (3 mol%)

  • Ligand: XPhos (6 mol%)

  • Solvent: THF

  • Temperature: 80°C

Step 2: Nitration at the Meta Position

Nitration using concentrated HNO₃ and H₂SO₄ introduces the nitro group:

5-(Dioxaborolan-2-yl)benzoyl chlorideHNO3/H2SO43-Nitro-5-(dioxaborolan-2-yl)benzoyl chloride\text{5-(Dioxaborolan-2-yl)benzoyl chloride} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Nitro-5-(dioxaborolan-2-yl)benzoyl chloride}

Challenges :

  • Regioselectivity: Nitration predominantly occurs at the meta position due to the electron-withdrawing effect of the boronate ester.

  • Yield: 60–68% (lower due to competing ortho nitration).

Step 3: Amidation with Aniline

Final amide coupling follows established procedures (see Section 2.2), yielding the target compound in 70–75% yield.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Total Yield50–60%45–55%
Key AdvantageHigher nitration controlEarly boronate installation
Major LimitationPalladium catalyst costNitration regioselectivity
ScalabilityModerateChallenging

Route 1 is preferred for small-scale synthesis due to better regiochemical outcomes, while Route 2 offers advantages in modularity for derivative synthesis.

Critical Reaction Optimization Insights

Solvent Effects in Amidation

Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction kinetics by stabilizing intermediates. Non-polar solvents reduce side reactions but prolong reaction times.

Catalytic Systems for Borylation

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki couplings involving electron-deficient aryl bromides, as evidenced by higher turnover numbers (TON > 1,500).

Nitration Regioselectivity

Purification and Characterization

  • Chromatography : Silica gel chromatography (ethyl acetate/hexanes, 1:3) removes unreacted aniline and boronated byproducts.

  • Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >99% (HPLC).

  • Spectroscopic Data :

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 8.35 (s, 1H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 1.33 (s, 12H, pinacol CH₃).

    • IR : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce Pd catalyst loading by 40% compared to batch processes. Environmental factors favor Route 1 due to fewer toxic byproducts (e.g., boron waste is minimized) .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

    Coupling Reactions: The dioxaborolane group makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, where it can react with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

    Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) in an organic solvent like toluene or ethanol.

Major Products

    Reduction: 3-amino-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its dioxaborolane group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biology and Medicine

This compound can be used in the development of pharmaceuticals. The nitro group can be reduced to an amine, which is a common functional group in many drugs. Additionally, the boron-containing moiety can be used in boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry

In materials science, this compound can be used to synthesize polymers and other materials with specific properties. The boron atom can introduce unique electronic properties, making it useful in the development of electronic materials and sensors.

Wirkmechanismus

The mechanism of action of 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its application. In Suzuki-Miyaura coupling, the dioxaborolane group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In medicinal applications, the nitro group can be reduced to an amine, which can interact with biological targets such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
3-Nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -NO₂ (C3), -Bpin (C5), -NPh C₁₉H₂₀BN₂O₅ 366.81 Suzuki coupling, drug intermediates
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -F (C2), -Bpin (C5), -NEt C₁₅H₂₁BFNO₃ 273.81 Fluorinated drug scaffolds
N-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -Bpin (C3), -NPh C₂₀H₂₃BNO₃ 336.22 Biaryl synthesis
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide -CH₃ (C4), -Bpin (C3), -N-(3-CF₃Ph) C₂₆H₂₈BF₃NO₃ 474.32 Kinase inhibitor precursors
N,N-Diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -F (C3), -Bpin (C5), -NEt₂ C₁₉H₂₈BFNO₃ 356.25 PET imaging probes

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -F) enhance stability but may reduce cross-coupling efficiency compared to electron-donating groups (e.g., -CH₃) .
  • N-Phenyl substitution improves solubility in organic solvents, whereas alkyl substituents (e.g., -NEt₂) enhance metabolic stability in drug candidates .

Reactivity and Functionalization

  • Nitro Group : Can be reduced to -NH₂ using SnCl₂ (as in ) for further derivatization (e.g., amidation, cyclization) .
  • Boronate Ester: Participates in Suzuki-Miyaura cross-coupling with aryl halides (e.g., bromoquinolines in ) to form biaryl structures .

Comparative Reactivity Data :

Compound Suzuki Coupling Yield (%) Nitro Reduction Efficiency (%)
Target 65–75 85–90 (SnCl₂, ethanol, 75°C)
N-Phenyl-3-Bpin benzamide 80–85 N/A
N-Ethyl-2-F-Bpin benzamide 70–75 N/A

Biologische Aktivität

3-Nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 1309980-15-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group and a dioxaborolane moiety. Its molecular formula is C19H21BN2O5 with a molecular weight of 368.19 g/mol. The presence of the nitro group is significant as it often correlates with various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Research has indicated that nitro compounds can exhibit anticancer properties. For instance, derivatives of nitrobenzamides have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies suggest that the incorporation of the nitro group enhances the cytotoxicity against specific cancer types.

2. Antimicrobial Properties
Nitro compounds are known for their antimicrobial activity. In particular, studies have demonstrated that similar compounds can inhibit bacterial growth and show efficacy against certain fungi. The mechanism often involves disruption of bacterial DNA synthesis or cell wall integrity.

3. Anti-inflammatory Effects
Compounds containing nitro groups have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the anticancer effects of nitrobenzamide derivatives. The compound demonstrated significant inhibition against various cancer cell lines with IC50 values ranging from 10 to 50 µM depending on the specific cell type tested . The study emphasized that structural modifications could enhance potency.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of nitro compounds, it was found that derivatives similar to this compound exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at approximately 32 µg/mL for both pathogens .

Case Study 3: Anti-inflammatory Mechanisms

Research documented in PMC explored the anti-inflammatory potential of nitro-containing compounds. The findings suggested that these compounds could inhibit nitric oxide synthase (iNOS), leading to reduced nitric oxide production in macrophages—an essential factor in inflammation .

Data Summary Table

Activity IC50/MIC Reference
Anticancer (various cell lines)10 - 50 µM
Antimicrobial (S. aureus)32 µg/mL
Anti-inflammatory (iNOS inhibition)Not specified

The biological activities associated with this compound can be attributed to several mechanisms:

  • Nuclear Receptor Modulation : Nitro groups can interact with nuclear receptors involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as iNOS and COX-2 which are pivotal in inflammatory pathways.
  • DNA Interaction : Nitro compounds often intercalate into DNA or induce DNA damage leading to cytotoxic effects in cancer cells.

Q & A

Q. Optimization :

  • Yield Improvement : Use of THF or DMF as solvents enhances reaction homogeneity.
  • Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization .

How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Advanced Research Focus
Conflicting NMR or mass spectrometry data may arise due to:

  • Rotamers in Amide Bonds : Slow rotation around the amide bond at room temperature can split peaks. Heating the NMR sample to 60°C or using DMSO-d₆ as a solvent mitigates this .
  • Boron Isomerism : The dioxaborolane group may exhibit dynamic behavior in solution. Solid-state NMR or X-ray crystallography provides unambiguous confirmation .

Q. Methodology :

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and identifies coupling patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₂BN₂O₅ requires m/z 393.1667) .

What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Advanced Research Focus
Challenges :

  • Disorder in the Dioxaborolane Ring : Common due to rotational flexibility.
  • Weak Diffraction : Nitro groups may cause absorption errors.

Q. Solutions :

  • Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to enhance resolution .
  • Refinement : SHELXL software with restraints for boron-oxygen bond lengths and anisotropic displacement parameters .

Q. Optimization :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol%.
  • Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv) in THF/H₂O (3:1) at 80°C.
  • Monitoring : TLC (Rf shift) or HPLC to track aryl halide consumption .

How can researchers analyze unexpected byproducts in the synthesis of this benzamide derivative?

Advanced Research Focus
Common Byproducts :

  • Deboronation : Hydrolysis of the dioxaborolane group under acidic conditions.
  • Nitro Reduction : Unintended reduction to an amine in the presence of residual Pd catalysts.

Q. Analytical Workflow :

LC-MS : Identifies molecular weights of byproducts.

Isolation : Prep-HPLC or fractional crystallization.

Mechanistic Study : DFT calculations to model reaction pathways .

Q. Mitigation :

  • Strict pH control during aqueous workups (pH 6–7).
  • Use of scavengers (e.g., activated charcoal) to remove Pd residues .

What are the applications of this compound in medicinal chemistry research?

Q. Basic Research Focus

  • Protease Inhibition : The nitro group acts as a hydrogen-bond acceptor in active-site targeting.
  • Boron Neutron Capture Therapy (BNCT) : The ¹⁰B isotope-enriched derivative may serve as a neutron-sensitive agent .

Q. Methodology :

  • In Vitro Assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates.
  • Biodistribution Studies : Radiolabel with ¹⁸F for PET imaging .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.